Methyl 3-(benzyloxy)isoxazole-5-carboxylate

Regioselective Alkylation Protecting Group Chemistry Isoxazole Synthesis

Unprotected 3-hydroxyisoxazole-5-carboxylates often yield complex mixtures due to competing N-/O-alkylation. This benzyl-protected analogue ensures exclusive O-selectivity and serves as a direct precursor to 3-benzyloxy-5-isoxazolecarboxaldehyde, a key intermediate in an enantioselective (93% ee), multi-gram tetracycline route. • Eliminates side-reactions: benzyl group directs high-yield, selective transformations. • Validated scaffold: hydrolyze to the free acid for PTP1B inhibitor libraries (>20-fold selectivity over TCPTP). • Stable, storable form of a reactive aldehyde precursor for GABAergic CNS probes.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 205115-22-6
Cat. No. B1588122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(benzyloxy)isoxazole-5-carboxylate
CAS205115-22-6
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NO1)OCC2=CC=CC=C2
InChIInChI=1S/C12H11NO4/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
InChIKeyRONHWSHWVRBGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(benzyloxy)isoxazole-5-carboxylate Overview


Methyl 3-(benzyloxy)isoxazole-5-carboxylate (CAS 205115-22-6) is a functionalized isoxazole-5-carboxylate ester featuring a benzyl-protected hydroxyl group at the 3-position . It serves as a protected and versatile intermediate in organic synthesis, rather than a direct biologically active compound. Its value in procurement lies in its ability to undergo selective transformations that are inaccessible to unprotected 3-hydroxyisoxazole analogs, providing a pathway to more complex molecular architectures [1].

Why Substitution Fails for Methyl 3-(benzyloxy)isoxazole-5-carboxylate


Generic substitution among isoxazole-5-carboxylates is not feasible due to critical differences in reactivity and downstream compatibility. Unprotected 3-hydroxyisoxazole-5-carboxylates (e.g., CAS 10068-07-2) suffer from competing N- vs. O-alkylation, leading to complex mixtures and low yields in many reactions. In contrast, the benzyl protecting group on Methyl 3-(benzyloxy)isoxazole-5-carboxylate directs reactions with high O-selectivity and serves as a stable, readily removable protecting group. Furthermore, its specific substitution pattern and the presence of the benzyl group enable its use in large-scale, enantioselective syntheses [1], a role that simple methyl isoxazole-5-carboxylate (CAS 15055-81-9) or other alkyl-protected analogs cannot fulfill due to differences in steric bulk and deprotection chemistry [2].

Methyl 3-(benzyloxy)isoxazole-5-carboxylate Performance Data


Superior O-Selectivity in Alkylation

Alkylation of unprotected methyl 3-hydroxyisoxazole-5-carboxylate is non-selective, producing a mixture of O- and N-alkylated products. In contrast, the 3-benzyloxy group in Methyl 3-(benzyloxy)isoxazole-5-carboxylate ensures that subsequent reactions do not suffer from this lack of selectivity. Furthermore, when the target compound is prepared from the 3-hydroxy analog via O-benzylation, the reaction is reported to be highly regioselective, yielding the desired O-alkylated product with a ratio of ≥91:9 over N-alkylation [1]. This establishes the compound as the product of a highly favored, clean synthetic pathway.

Regioselective Alkylation Protecting Group Chemistry Isoxazole Synthesis

Enantioselective Tetracycline Precursor Synthesis

Methyl 3-hydroxy-5-isoxazolecarboxylate (CAS 10068-07-2) serves as the commercial starting material for the synthesis of a key tetracycline precursor. However, the synthesis requires the installation of a benzyl protecting group to proceed. The resulting Methyl 3-(benzyloxy)isoxazole-5-carboxylate is the direct precursor to 3-benzyloxy-5-isoxazolecarboxaldehyde, which is then used in an enantioselective addition with divinylzinc. This multi-step route from the commercial starting material proceeds in 9 steps with a 21% overall yield and has been scaled to produce >40 g of a key chiral intermediate with 93% enantiomeric excess (ee) [1]. This demonstrates the compound's critical role in enabling a scalable, enantioselective route to a pharmaceutically relevant class of molecules.

Enantioselective Synthesis Tetracycline Antibiotics Process Chemistry

Reduction to Key Aldehyde Intermediate

Methyl 3-(benzyloxy)isoxazole-5-carboxylate can be reduced with diisobutylaluminum hydride (DIBAL-H) to yield 3-benzyloxyisoxazole-5-carboxaldehyde in a high-yielding transformation. The published procedure reports yields of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, including the benzyl-protected derivative, in the range of 75-98% [1]. This aldehyde is a key intermediate in the tetracycline synthesis and is prepared in multi-hundred gram quantities, underscoring the robustness of this transformation from the ester [2]. This conversion is a primary application for the compound.

Building Block Aldehyde Synthesis Heterocyclic Chemistry

Methyl 3-(benzyloxy)isoxazole-5-carboxylate Applications


Tetracycline Antibiotic Intermediate Synthesis

This compound is a direct, literature-precedented precursor to 3-benzyloxy-5-isoxazolecarboxaldehyde, a pivotal intermediate in an enantioselective route to tetracycline antibiotics. Procure this compound to access a validated pathway for generating novel tetracycline analogs, including those active against resistant bacterial strains [1]. The demonstrated ability to produce multi-gram quantities of the final target with high enantiopurity (93% ee) makes this a robust starting point for medicinal chemistry campaigns.

3-Hydroxyisoxazole-5-carbaldehyde for CNS Analogs

The compound serves as a protected precursor to 3-hydroxyisoxazole-5-carbaldehyde, the putative toxic metabolite of the GABAA agonist muscimol. The benzyl group can be removed under various established conditions (e.g., HBr/HOAc, H2/Pd/BaSO4, NBS/AIBN) to access the free 3-hydroxy aldehyde [2]. This aldehyde is a versatile intermediate for synthesizing analogs of CNS-active amino acids and other GABAergic compounds. Procure this compound as a stable, storable form of a reactive aldehyde precursor.

Isoxazole-Based Kinase and Phosphatase Inhibitors

Isoxazole-5-carboxylic acid derivatives are a well-established class of protein tyrosine phosphatase 1B (PTP1B) inhibitors, a target for type 2 diabetes. The scaffold has been optimized using structure-based drug design to achieve potent and selective (>20-fold over TCPTP) inhibition [3]. Methyl 3-(benzyloxy)isoxazole-5-carboxylate can be readily hydrolyzed to the free carboxylic acid (CAS 2552-54-7), providing direct access to this biologically validated pharmacophore. Procure this compound as a late-stage intermediate for generating libraries of isoxazole-based enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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